S-Phenyl thioacetate

CAS No.: 934-87-2

Cat. No.: VC1613451

Molecular Formula: C8H8OS

Molecular Weight: 152.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934-87-2 |

|---|---|

| Molecular Formula | C8H8OS |

| Molecular Weight | 152.22 g/mol |

| IUPAC Name | S-phenyl ethanethioate |

| Standard InChI | InChI=1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 |

| Standard InChI Key | WBISVCLTLBMTDS-UHFFFAOYSA-N |

| SMILES | CC(=O)SC1=CC=CC=C1 |

| Canonical SMILES | CC(=O)SC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Properties

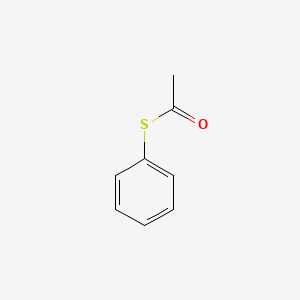

S-Phenyl thioacetate (CAS 934-87-2) is an organosulfur compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol . The IUPAC name for this compound is S-phenyl ethanethioate . It features a thioester functional group, where the sulfur atom connects the phenyl ring to the acetyl group.

Nomenclature and Identification

The compound is known by several synonyms in the scientific literature, reflecting its structural characteristics:

-

S-Phenyl ethanethioate

-

Phenyl thioacetate

-

Thiophenyl acetate

-

Phenyl thiolacetate

-

Thioacetic acid S-phenyl ester

Various identification numbers and codes are assigned to this compound for regulatory and database purposes:

| Identifier | Value |

|---|---|

| CAS Number | 934-87-2 |

| EINECS | 213-294-2 |

| MDL Number | MFCD00008752 |

| InChI Key | WBISVCLTLBMTDS-UHFFFAOYSA-N |

| PubChem CID | 13630 |

| Linear Formula | CH₃COSC₆H₅ |

Physical and Chemical Properties

S-Phenyl thioacetate exists as a colorless liquid at room temperature . Its comprehensive physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Colorless |

| Melting Point | 18-19 °C |

| Boiling Point | 99-100 °C at 6 mmHg |

| Density | 1.124 g/mL at 25 °C |

| Specific Gravity | 1.120-1.128 (20/4°C) |

| Flash Point | 79 °C (175 °F) |

| Refractive Index | 1.57 (n₂₀/D) |

| Vapor Pressure | 0.0434 mmHg at 25°C |

| Topological Polar Surface Area | 42.4 Ų |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

The compound contains a thioester functionality (R-C(=O)-S-R') which contributes to its chemical reactivity. The presence of the phenyl ring attached to the sulfur atom affects its stability and reactivity patterns compared to other thioesters .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of S-phenyl thioacetate, with copper-catalyzed coupling reactions representing one of the most efficient approaches.

Copper-Catalyzed Synthesis

A significant advancement in the preparation of S-phenyl thioacetate involves copper-catalyzed coupling reactions. Researchers have developed an efficient method using inexpensive potassium thioacetate with aryl iodides under a base-free copper/ligand catalytic system .

The synthesis involves:

-

CuI as the copper source

-

1,10-phenanthroline as a ligand

-

Toluene as the solvent

-

Reaction temperature of 100 °C

-

Reaction time of 24 hours under conventional conditions

Under microwave irradiation, the reaction time can be drastically reduced to just 2 hours while maintaining good yields. This methodology is notable for being straightforward and employing a low-cost catalytic system .

The reaction can be represented as:

PhI + CH₃COS⁻K⁺ → PhSC(O)CH₃

Applications and Uses

S-Phenyl thioacetate has found applications in several fields, particularly in biochemical research and analytical chemistry.

Biochemical Applications

The primary application of S-phenyl thioacetate in biochemistry is as a substrate for measuring esterase activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and S-phenyl thioacetate serves as a model substrate for assessing their activity and specificity.

The thioester bond in S-phenyl thioacetate can be cleaved by esterases, resulting in the formation of thiophenol and acetic acid. This reaction can be monitored spectrophotometrically or through other analytical techniques, providing a convenient method for studying esterase kinetics and inhibition patterns.

Synthetic Applications

S-Phenyl thioacetate serves as a valuable intermediate in organic synthesis. Research has demonstrated its utility in the preparation of various sulfur-containing compounds, including:

-

Heterocyclic compounds such as 3H-benzo[c] dithiol-3-one and 2-methylbenzothiazole

-

Alkyl aryl sulfides

-

Diaryl disulfides

These transformations can be achieved through a "one-pot" synthesis approach, making S-phenyl thioacetate a versatile building block in organic synthesis.

Analytical Chemistry Applications

In analytical chemistry, S-phenyl thioacetate can be used as a reagent for detecting or measuring sulfides in other compounds . Its reactivity toward sulfur-containing species makes it suitable for qualitative and quantitative analysis in certain applications.

Spectroscopic Properties

Vibrational Spectroscopy Studies

Researchers have conducted detailed spectroscopic studies on S-phenyl thioacetate to understand its molecular structure and vibrational properties. A study reported in the literature employed density functional theory (DFT) calculations alongside experimental Fourier Transform Infrared (FT-IR) and Raman spectroscopy to characterize the compound .

This research represents the first comprehensive spectroscopic investigation of S-phenyl thioacetate, providing valuable insights into its molecular conformation and vibrational modes. The study compared theoretical predictions with experimental measurements to validate structural models and assign spectral features to specific molecular vibrations .

| Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 6.5697 mL |

| 5 mM | 1.3139 mL |

| 10 mM | 0.657 mL |

These values represent the final volume of solution needed to achieve the specified molarity when dissolving the indicated mass of S-phenyl thioacetate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume